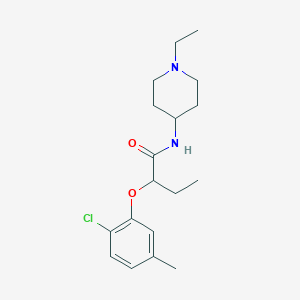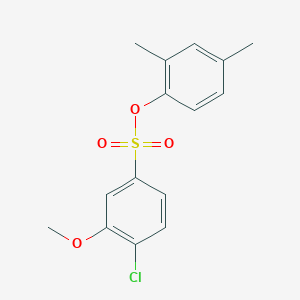![molecular formula C13H18BrClN2O2 B4702232 {2-bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4702232.png)
{2-bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride
Vue d'ensemble
Description
{2-bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride, commonly known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptors.
Mécanisme D'action
ICI 118,551 works by binding to beta-2 adrenergic receptors and blocking the action of epinephrine and norepinephrine. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. The blockade of beta-2 adrenergic receptors also results in a decrease in bronchodilation, which is the relaxation of the smooth muscles in the lungs.
Biochemical and Physiological Effects:
ICI 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and cardiac output. It also decreases the release of insulin, which is responsible for regulating blood sugar levels. In addition, it has been shown to decrease the release of glucagon, which is responsible for increasing blood sugar levels. ICI 118,551 has also been shown to decrease the activity of the sympathetic nervous system, which is responsible for the fight or flight response.
Avantages Et Limitations Des Expériences En Laboratoire
ICI 118,551 has several advantages as a research tool. It is a potent and selective antagonist of beta-2 adrenergic receptors, which makes it an ideal tool for studying the specific effects of beta-2 adrenergic receptors. It is also relatively easy to synthesize and is commercially available. However, there are some limitations to using ICI 118,551 in lab experiments. It has a short half-life, which means that it needs to be administered frequently in order to maintain its effects. It is also relatively toxic and can cause adverse effects in some animals.
Orientations Futures
There are several future directions for research on ICI 118,551. One area of research is the development of new beta-2 adrenergic receptor antagonists that are more potent and selective than ICI 118,551. Another area of research is the use of ICI 118,551 in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease, and diabetes. Finally, there is a need for further research on the biochemical and physiological effects of ICI 118,551, particularly in relation to its effects on the sympathetic nervous system.
Applications De Recherche Scientifique
ICI 118,551 is a widely used research tool in the field of pharmacology. It is used to study the physiological and biochemical effects of beta-2 adrenergic receptors. It has been shown to be a potent and selective antagonist of beta-2 adrenergic receptors, with little or no effect on beta-1 adrenergic receptors. This makes it an ideal tool for studying the specific effects of beta-2 adrenergic receptors.
Propriétés
IUPAC Name |
2-[2-bromo-6-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2.ClH/c1-9(2)16-8-10-6-11(14)13(18-5-4-15)12(7-10)17-3;/h6-7,9,16H,5,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCFCIIOIFHVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C(=C1)Br)OCC#N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4702153.png)
![2-[({5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}methyl)thio]-1,3-benzothiazole](/img/structure/B4702157.png)
![methyl 2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4702176.png)
![1-[(4-methylphenyl)sulfonyl]-N-2-pyridinyl-4-piperidinecarboxamide](/img/structure/B4702178.png)

![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4702198.png)
![N-cyclohexyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4702199.png)
![N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4702201.png)

![1-[2-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B4702209.png)
![1-[(3-methylbenzyl)sulfonyl]azepane](/img/structure/B4702223.png)

![N-{3-[(2-phenylacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B4702236.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4702239.png)